molecular formula C12H11N7O2 B12158443 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12158443
M. Wt: 285.26 g/mol
InChI Key: FGMRCUSRBLGWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Triazole Group: The triazole group can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Formation of Propanamide Moiety: The propanamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores.

    Triazole Derivatives: Compounds with similar triazole groups.

    Propanamide Derivatives: Compounds with similar propanamide moieties.

Uniqueness

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of benzotriazine, triazole, and propanamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C12H11N7O2/c20-10(15-12-13-7-14-17-12)5-6-19-11(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H2,13,14,15,17,20)

InChI Key

FGMRCUSRBLGWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.